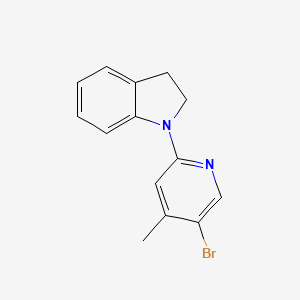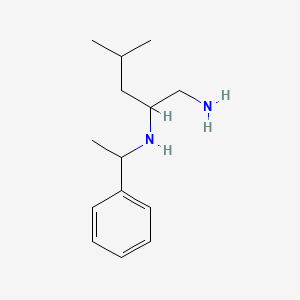
(1-Amino-4-méthylpentan-2-yl)(1-phényléthyl)amine
Vue d'ensemble
Description
(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: is a chemical compound with the molecular formula C14H24N2 and a molecular weight of 220.36 g/mol. This compound is known for its unique structure, which includes an amino group, a phenyl group, and a methyl group attached to a pentane backbone. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and drug candidates.
Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine typically involves the reaction of 1-phenylethylamine with 4-methylpentan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the imine intermediate, which is then reduced to the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and production efficiency. The choice of solvent, temperature, and pressure conditions can also be optimized to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of a nitro derivative.
Reduction: The compound can be reduced to form secondary amines or tertiary amines, depending on the reaction conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Electrophilic reagents like nitric acid, bromine, and chlorine are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Secondary and tertiary amines.
Substitution: Nitro, halogenated, and other substituted phenyl derivatives.
Mécanisme D'action
The mechanism by which (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and influencing their activity.
Comparaison Avec Des Composés Similaires
(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: can be compared with other similar compounds, such as:
N-(1-phenylethyl)aniline: This compound has a similar structure but lacks the amino group on the pentane backbone.
4-methyl-N-(2-methylpentan-2-yl)aniline: This compound has a different arrangement of the amino and methyl groups.
Uniqueness: The uniqueness of (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine lies in its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its ability to act as a versatile intermediate in organic synthesis and its potential use in pharmaceuticals make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
4-methyl-2-N-(1-phenylethyl)pentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)9-14(10-15)16-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,16H,9-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIPCWNLAUNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


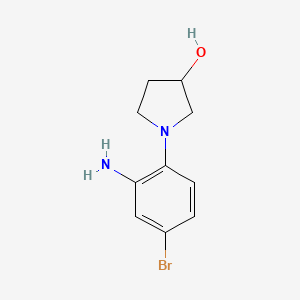
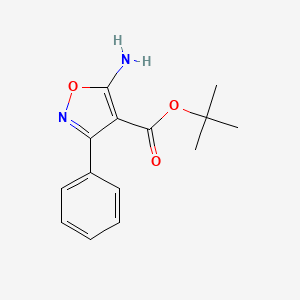
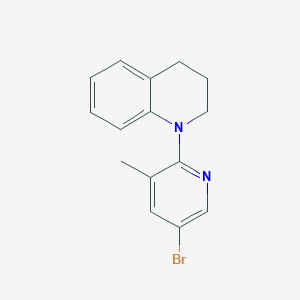
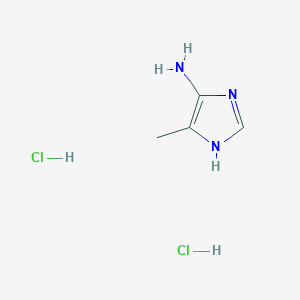
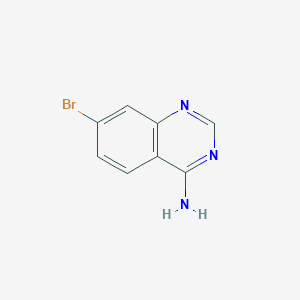
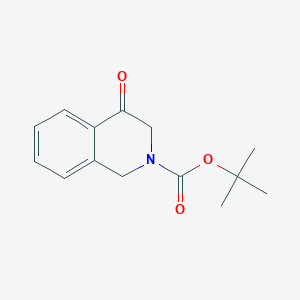
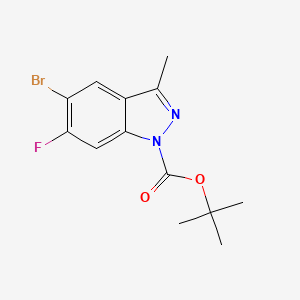
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B1527825.png)
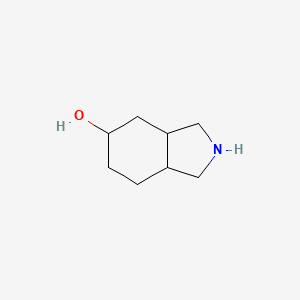
![2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol](/img/structure/B1527828.png)
![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride](/img/structure/B1527832.png)

